N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid alicyclic hydrocarbon, known for its stability and unique structural properties. The incorporation of the adamantyl group into various chemical structures often imparts enhanced stability, lipophilicity, and biological activity to the resulting compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the reaction of adamantane with a suitable alkylating agent, such as bromomethyl or chloromethyl derivatives, under basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Coupling Reaction: The adamantylmethyl intermediate is then coupled with the pyrazole derivative through a nucleophilic substitution reaction, typically using a strong base like sodium hydride or potassium tert-butoxide.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantylmethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various nucleophiles replacing the adamantylmethyl group.
Wissenschaftliche Forschungsanwendungen
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(1-Adamantyl)-1-ethyl-1H-pyrazol-4-carboxamid: Fehlt die Methylgruppe an der Adamantylgruppe.
N-(1-Adamantylmethyl)-1-methyl-1H-pyrazol-4-carboxamid: Hat eine Methylgruppe am Pyrazolring anstelle der Ethylgruppe.
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazol-3-carboxamid: Die Carboxamidgruppe ist an der 3-Position des Pyrazolrings anstelle der 4-Position gebunden.
Einzigartigkeit
N-(1-Adamantylmethyl)-1-ethyl-1H-pyrazol-4-carboxamid ist aufgrund seiner spezifischen Strukturmerkmale, wie dem Vorhandensein der Adamantylmethylgruppe und der Carboxamidgruppe an der 4-Position des Pyrazolrings, einzigartig. Diese Merkmale tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C17H25N3O |
---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-(1-adamantylmethyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H25N3O/c1-2-20-10-15(9-19-20)16(21)18-11-17-6-12-3-13(7-17)5-14(4-12)8-17/h9-10,12-14H,2-8,11H2,1H3,(H,18,21) |
InChI-Schlüssel |
JWWJSZKODAMCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.